

# physical and chemical properties of 2-Aminopimelic acid

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## Compound of Interest

Compound Name: 2-Aminopimelic acid

Cat. No.: B556008

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## 2-Aminopimelic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Aminopimelic acid**, also known as 2-aminoheptanedioic acid, is a non-proteinogenic  $\alpha$ -amino acid. It is a derivative of pimelic acid, a seven-carbon dicarboxylic acid, with an amino group at the  $\alpha$ -position. This compound and its derivatives are of significant interest in various scientific fields due to their roles in biological systems and their potential as therapeutic agents and agricultural chemicals.

Biologically, **2-aminopimelic acid** is a known component of the cell wall peptidoglycan in some bacteria, making its biosynthetic pathway a potential target for novel antibacterial drugs.<sup>[1]</sup> Furthermore, the L-stereoisomer of **2-aminopimelic acid** has been identified as an auxin mimic that can induce lateral root formation in plants, highlighting its potential in agricultural applications.<sup>[2][3]</sup> This guide provides an in-depth overview of the physical and chemical properties of **2-aminopimelic acid**, detailed experimental protocols, and a visualization of its role in relevant biological pathways.

### Physical and Chemical Properties

**2-Aminopimelic acid** is a white to off-white solid at room temperature. Its properties are summarized in the tables below, providing a comprehensive overview for researchers.

## General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>13</sub> NO <sub>4</sub>	[4]
Molecular Weight	175.18 g/mol	[4]
Appearance	White to off-white solid	
Melting Point	215-216 °C	[5]
Boiling Point	378.5 ± 37.0 °C (Predicted)	[5]
Solubility	Soluble in water.	

## Chemical and Spectroscopic Properties

Property	Value	Source(s)
IUPAC Name	2-Aminoheptanedioic acid	[4]
CAS Number	627-76-9 (for DL form)	[1]
pKa (Strongest Acidic)	~2.13 (Predicted)	[6]
pKa (Strongest Basic)	~9.53 (Predicted)	[6]
<sup>1</sup> H NMR Spectroscopy	Data available, specific peak assignments not provided in searched literature.	[7]
<sup>13</sup> C NMR Spectroscopy	Data available, specific peak assignments not provided in searched literature.	[7]
Mass Spectrometry	Spectra available in public databases.	[1]
Infrared Spectroscopy	Spectra available in public databases.	

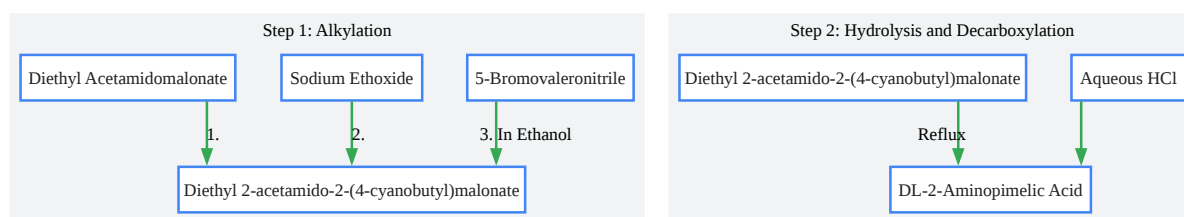
## Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **DL-2-aminopimelic acid**, adapted from established procedures for amino acid synthesis.

### Synthesis of DL-2-Aminopimelic Acid via Diethyl Acetamidomalonate

This protocol is based on the well-established malonic ester synthesis of amino acids.

#### Workflow for the Synthesis of DL-2-Aminopimelic Acid



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Caption: Workflow for the synthesis of **DL-2-Aminopimelic Acid**.

Materials:

- Diethyl acetamidomalonate
- Sodium metal
- Absolute ethanol
- 5-Bromovaleronitrile
- Concentrated hydrochloric acid

- Anhydrous diethyl ether
- Standard laboratory glassware and reflux apparatus

#### Procedure:

- **Preparation of Sodium Ethoxide Solution:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal in absolute ethanol under a nitrogen atmosphere to prepare a solution of sodium ethoxide.
- **Alkylation:** To the sodium ethoxide solution, add diethyl acetamidomalonate dropwise with stirring. After the addition is complete, add 5-bromovaleronitrile dropwise to the reaction mixture.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
- **Work-up:** After cooling, filter the reaction mixture to remove sodium bromide. Evaporate the ethanol from the filtrate under reduced pressure to obtain crude diethyl 2-acetamido-2-(4-cyanobutyl)malonate.
- **Hydrolysis and Decarboxylation:** Add concentrated hydrochloric acid to the crude product and reflux the mixture for several hours. This step hydrolyzes the ester and amide groups and the nitrile group, followed by decarboxylation.
- **Isolation:** Cool the reaction mixture and evaporate the hydrochloric acid under reduced pressure. The residue is crude **DL-2-aminopimelic acid**.

## Purification of DL-2-Aminopimelic Acid

### 1. Recrystallization from Water/Ethanol

This method is suitable for obtaining a crystalline product of high purity.

#### Procedure:

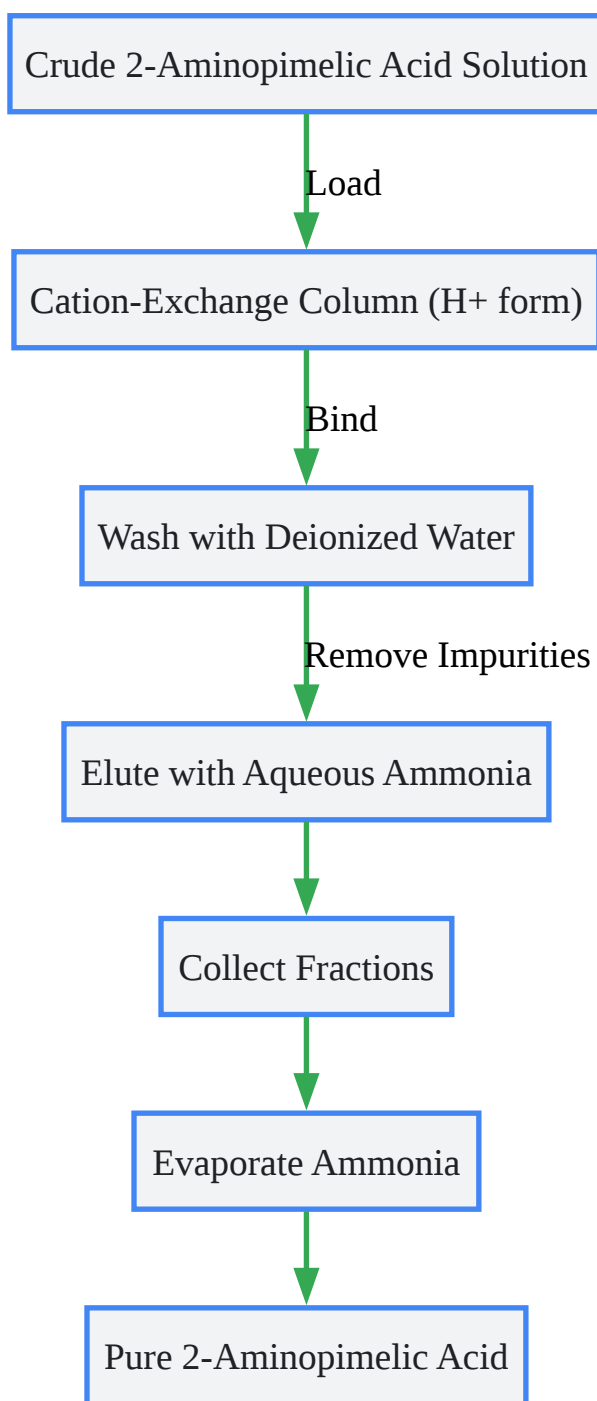
- Dissolve the crude **DL-2-aminopimelic acid** in a minimum amount of hot water.

- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Filter the hot solution through a pre-heated funnel to remove the charcoal and any insoluble impurities.
- To the hot filtrate, slowly add ethanol until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
- Dry the purified crystals in a vacuum oven.

## 2. Ion-Exchange Chromatography

This method is effective for removing ionic impurities and for separating the amino acid from other charged molecules.

### Workflow for Purification by Ion-Exchange Chromatography



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Caption: General workflow for purification via ion-exchange chromatography.

Materials:

- Strongly acidic cation-exchange resin (e.g., Dowex 50W)

- Hydrochloric acid (for resin activation)
- Aqueous ammonia (for elution)
- Chromatography column

#### Procedure:

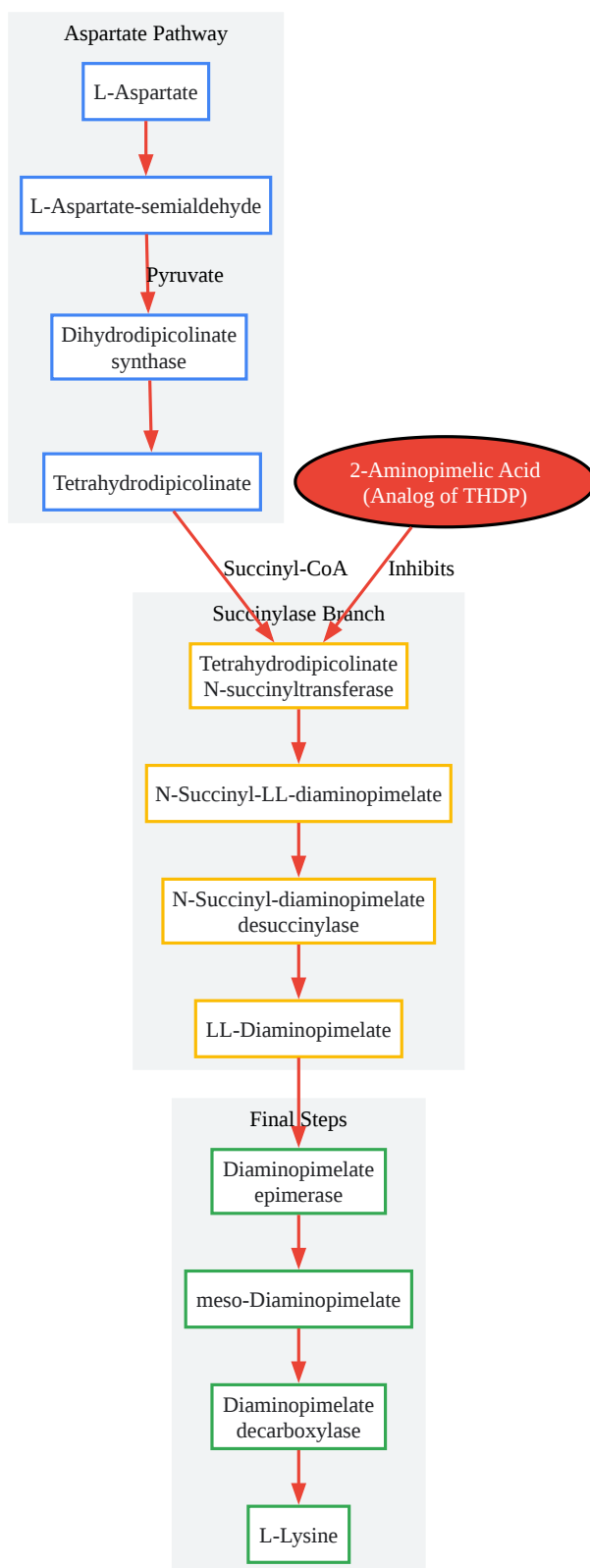
- **Resin Preparation:** Swell the cation-exchange resin in deionized water and pack it into a chromatography column. Wash the resin sequentially with water, hydrochloric acid, and then water again until the eluate is neutral to bring it to the  $H^+$  form.
- **Sample Loading:** Dissolve the crude **DL-2-aminopimelic acid** in a small amount of deionized water and adjust the pH to be acidic (e.g., pH 2-3) with HCl. Apply the solution to the top of the prepared column.
- **Washing:** Wash the column with several column volumes of deionized water to remove any unbound impurities.
- **Elution:** Elute the bound **2-aminopimelic acid** from the resin using a dilute aqueous ammonia solution (e.g., 2 M  $NH_4OH$ ).
- **Fraction Collection and Analysis:** Collect the eluate in fractions and monitor for the presence of the amino acid using a suitable method (e.g., ninhydrin test or TLC).
- **Isolation:** Combine the fractions containing the pure amino acid and remove the ammonia and water by rotary evaporation to yield the purified **DL-2-aminopimelic acid**.

## Biological Signaling Pathways

### Diaminopimelic Acid (DAP) Biosynthesis Pathway

**2-Aminopimelic acid** is an analog of tetrahydrodipicolinate, an intermediate in the diaminopimelic acid (DAP) biosynthesis pathway. This pathway is essential for the synthesis of lysine and peptidoglycan in most bacteria.<sup>[8]</sup> Inhibitors of this pathway are attractive candidates for antibacterial drugs.

#### Diaminopimelic Acid (DAP) Biosynthesis Pathway



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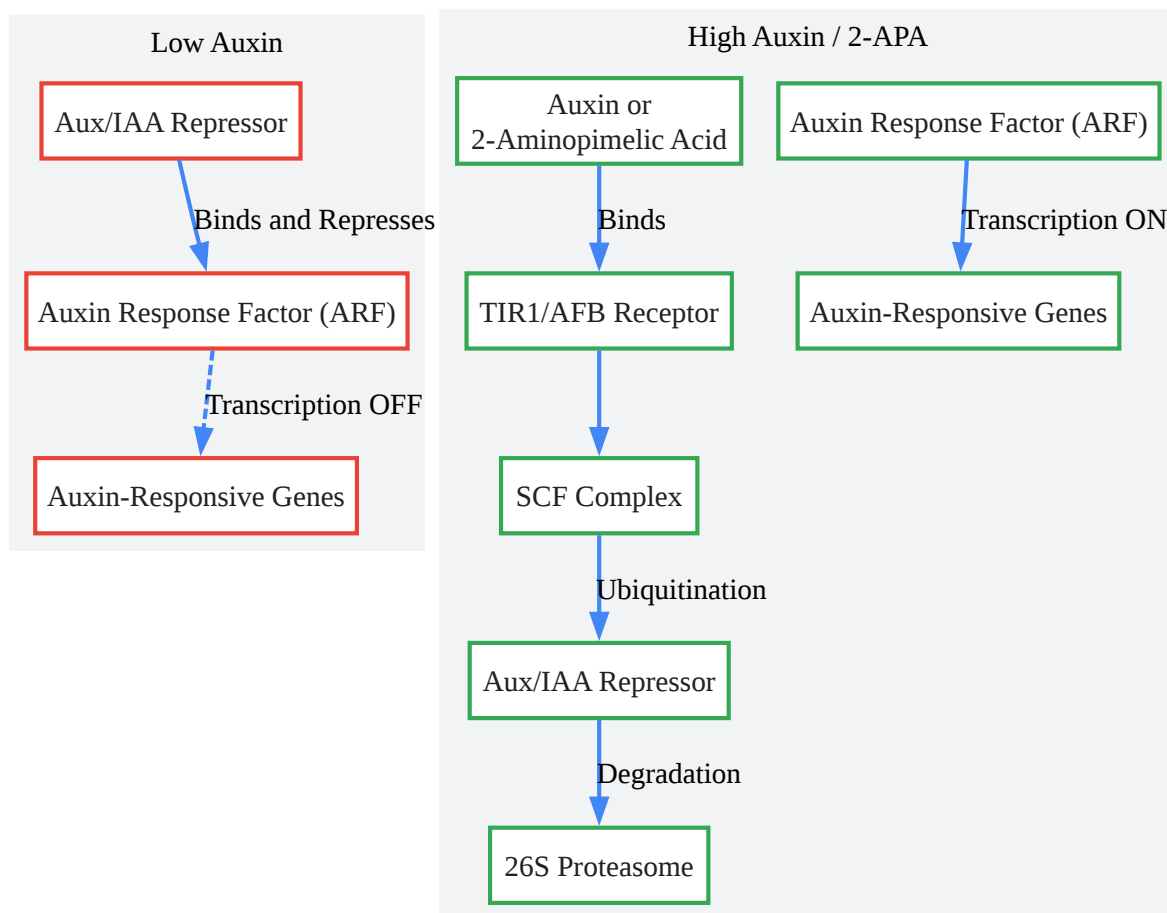


Caption: The succinylase branch of the diaminopimelic acid (DAP) biosynthesis pathway and the inhibitory role of **2-aminopimelic acid**.

## Auxin Mimicry and Signaling

**L-2-Aminopimelic acid** has been shown to act as an auxin mimic, inducing lateral root formation in plants.<sup>[2]</sup> While the precise mechanism is still under investigation, it is hypothesized to interact with the auxin signaling pathway. A key part of this pathway involves the TIR1/AFB family of F-box proteins, which act as auxin receptors. Upon auxin binding, TIR1/AFB proteins target Aux/IAA transcriptional repressors for degradation, leading to the expression of auxin-responsive genes.

Simplified Auxin Signaling Pathway (TIR1/AFB-mediated)



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## References

- 1. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]

- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. L-2-Aminopimelic acid acts as an auxin mimic to induce lateral root formation across diverse plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CID 87126187 | C<sub>14</sub>H<sub>26</sub>N<sub>2</sub>O<sub>8</sub> | CID 87126187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]
- 7. contaminantdb.ca [contaminantdb.ca]
- 8. 193.16.218.141 [193.16.218.141]
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